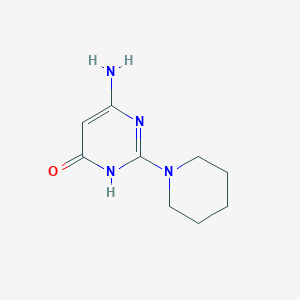

6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Description

BenchChem offers high-quality 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-piperidin-1-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-7-6-8(14)12-9(11-7)13-4-2-1-3-5-13/h6H,1-5H2,(H3,10,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCZKCABKZZONC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one, a substituted pyrimidine derivative of interest to researchers and professionals in drug development. This document delves into the core chemical strategies, explains the rationale behind experimental choices, and provides detailed protocols based on established literature.

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties[1]. The target molecule, 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one, incorporates a piperidine moiety, a common functional group in pharmaceuticals that can influence solubility, lipophilicity, and receptor binding affinity[2]. This guide will explore the primary synthetic routes to this compound, focusing on logical, efficient, and scalable methodologies.

Strategic Approaches to Synthesis

The synthesis of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one can be approached through two primary strategic disconnections, as illustrated below. These strategies leverage common and reliable reactions in heterocyclic chemistry.

Caption: Primary synthetic strategies for 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one.

Strategy 1: Pyrimidine Ring Formation via Condensation

This classical and highly versatile approach involves the construction of the pyrimidine ring from acyclic precursors. The most common variation of this strategy is the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent[3].

Mechanistic Rationale

The reaction proceeds through a condensation-cyclization cascade. The more nucleophilic nitrogen of the guanidine derivative attacks one of the carbonyl groups (or a related electrophilic center) of the three-carbon synthon. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrimidine ring. The choice of base is crucial to deprotonate the starting materials and facilitate the reaction. Sodium ethoxide is a commonly employed base in this context[4][5].

Proposed Synthesis Pathway

A plausible pathway involves the reaction of a piperidinyl guanidine derivative with ethyl cyanoacetate.

Caption: Proposed pathway for Strategy 1.

Experimental Protocol (Adapted from Guanidine Condensation Methodologies)

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve metallic sodium in anhydrous ethanol under an inert atmosphere.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add the piperidinyl guanidine derivative, followed by the dropwise addition of ethyl cyanoacetate at room temperature.

-

Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., acetic acid or hydrochloric acid) to precipitate the product. The crude product can be collected by filtration, washed with cold water and a suitable organic solvent, and then dried.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent system.

| Reagent/Parameter | Quantity/Value | Rationale |

| Piperidinyl Guanidine | 1.0 eq | Key N-C-N building block. |

| Ethyl Cyanoacetate | 1.0 - 1.2 eq | Provides the C-C-C backbone. |

| Sodium Ethoxide | 2.0 - 2.2 eq | Acts as a base to facilitate condensation. |

| Solvent | Anhydrous Ethanol | A common solvent for this type of reaction. |

| Temperature | Reflux | Provides the necessary activation energy. |

| Reaction Time | 2 - 4 hours | Typical duration for this transformation. |

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

This strategy involves the modification of a pre-existing pyrimidine ring. Specifically, a halogenated pyrimidine precursor is reacted with piperidine in a nucleophilic aromatic substitution reaction. This is a robust and widely employed method for introducing amino functionalities into heterocyclic systems[6].

Mechanistic Rationale

The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the halogenated positions (typically C2, C4, and C6) towards nucleophilic attack. Piperidine, acting as a nucleophile, attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a Meisenheimer-like intermediate. Subsequent elimination of the halide ion yields the desired substituted pyrimidine. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, or by using an excess of the amine nucleophile.

Proposed Synthesis Pathway

This pathway commences with the readily available 2,4-diamino-6-hydroxypyrimidine, which is then converted to the chloro intermediate.

Caption: Proposed two-step pathway for Strategy 2.

Experimental Protocol (Adapted from literature procedures)[7]

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

-

Reaction Setup: To a flask equipped with a reflux condenser and a stirrer, add 2,4-diamino-6-hydroxypyrimidine and phosphorus oxychloride (POCl₃).

-

Heating: Heat the mixture at reflux (around 97-105°C) for several hours (e.g., 6-17 hours)[7][8].

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice.

-

Hydrolysis and Neutralization: Heat the aqueous solution (e.g., at 90°C for 1 hour) to hydrolyze any remaining POCl₃. Adjust the pH to 8 with a base such as sodium hydroxide or ammonia water[7][8].

-

Extraction and Isolation: Extract the product with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

-

Reaction Mixture: In a suitable reaction vessel, dissolve 2,4-diamino-6-chloropyrimidine in a solvent such as an alcohol or a polar aprotic solvent. Add an excess of piperidine.

-

Heating: Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, remove the excess piperidine and solvent under reduced pressure. The residue can be treated with water to precipitate the product.

-

Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.

| Reagent/Parameter | Quantity/Value | Rationale |

| Step 1 | ||

| 2,4-Diamino-6-hydroxypyrimidine | 1.0 eq | Starting material. |

| Phosphorus Oxychloride (POCl₃) | Excess | Chlorinating agent. |

| Temperature | 97 - 105 °C | To drive the chlorination reaction. |

| Step 2 | ||

| 2,4-Diamino-6-chloropyrimidine | 1.0 eq | Halogenated pyrimidine precursor. |

| Piperidine | Excess | Nucleophile and can also act as a base. |

| Temperature | Reflux | To facilitate the SNAr reaction. |

Conclusion

The synthesis of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one can be effectively achieved through well-established synthetic methodologies in heterocyclic chemistry. The choice between the condensation strategy and the nucleophilic aromatic substitution strategy will depend on the availability of starting materials, desired scale of the reaction, and the specific expertise of the research team. Both routes offer a reliable and logical approach to obtaining this valuable pyrimidine derivative for further investigation in drug discovery and development programs.

References

-

de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(5), 82-91. [Link]

- Henkel, G., & Pesch, K. (1990). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. U.S.

-

Kaur, M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(34), 22165-22175. [Link]

- Pallavicini, M., & Valcamonica, G. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

-

Suga, H., et al. (1987). Structures of pyrimidine derivatives produced by condensation of ethyl cyanoacetate with methylguanidine. Evidence for the presence of an imino tautomer. The Journal of Organic Chemistry, 52(25), 5655–5662. [Link]

-

Pallavicini, M., & Valcamonica, G. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. European Patent Office. [Link]

-

Al-Hiari, Y. M. (2006). Synthesis of Pyrimidine Derivatives. Jordan Journal of Chemistry, 1(1), 1-16. [Link]

-

Kumar, S., & Kumar, D. (2014). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Rasayan Journal of Chemistry, 7(1), 58-62. [Link]

-

Sargsyan, A., et al. (2021). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 26(16), 4995. [Link]

- Torossian, S., & Demerseman, P. (1989). Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135587490, 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one. [Link]

-

Abdel-Rahman, A. A.-H., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Iranian Chemical Society, 20, 2685–2729. [Link]

- Wang, Y., et al. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine.

-

Wang, Y., et al. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 25(21), 5025. [Link]

-

Wiebe, C., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 354(12), e2100287. [Link]

-

Samarinas, M., et al. (2021). Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry, 58(12), 2415-2423. [Link]

-

Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(11), 100181. [Link]

-

Carceller, E., et al. (1993). 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. Journal of Medicinal Chemistry, 36(19), 2984-2997. [Link]

-

Booth, B. L., et al. (2007). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2007(16), 147-158. [Link]

-

Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6986. [Link]

-

Deredas, D., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6528. [Link]

-

Baker, B. R., & Schaub, R. E. (1954). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1954, 233-237. [Link]

-

Federsel, H.-J., et al. (2005). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 3(5), 853-858. [Link]

Sources

- 1. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bu.edu.eg [bu.edu.eg]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Heterocyclic Scaffold of Interest

In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, integral to the structure of numerous bioactive molecules and therapeutic agents. The compound 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one emerges as a molecule of significant interest, belonging to a class of compounds explored for their potential as versatile heterocyclic building blocks in drug discovery. Its structural similarity to established drugs, such as the antihypertensive and hair-growth stimulant Minoxidil, underscores the potential for novel pharmacological applications.

This technical guide provides a deep dive into the physicochemical properties of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one. Recognizing the current scarcity of extensive experimental data for this specific molecule, this paper establishes a robust framework for its characterization. We will present the available computed data, leverage a comparative analysis with the well-characterized and structurally analogous compound Minoxidil, and provide detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This dual approach of presenting known data while empowering researchers to generate new, high-quality data is central to advancing the scientific understanding and potential application of this compound.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one is identified by the Chemical Abstracts Service (CAS) number 76750-95-3 .[1]

The structural architecture, depicted below, consists of a pyrimidinone core substituted with an amino group at the 6-position and a piperidine ring at the 2-position. This arrangement of functional groups is pivotal, as it dictates the molecule's polarity, hydrogen bonding capacity, and potential for interaction with biological targets.

Caption: 2D Chemical Structure of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one.

Core Physicochemical Properties: A Comparative Analysis

A thorough understanding of a compound's physicochemical properties is a prerequisite for any drug development endeavor, influencing everything from formulation to pharmacokinetics. Due to the limited publicly available experimental data for 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one, we present its computed properties alongside the extensively documented experimental data for Minoxidil (CAS: 38304-91-5). Minoxidil, or 6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide, shares the 6-amino- and piperidinyl-pyrimidine core, making it a valuable, albeit distinct, comparator.[2][3] The primary structural difference is the presence of an N-oxide and an additional amino group in Minoxidil, which is expected to influence properties like polarity, solubility, and pKa.

| Property | 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one | Minoxidil (for comparison) | Significance in Drug Development |

| IUPAC Name | 4-amino-2-piperidin-1-yl-1H-pyrimidin-6-one[1] | 6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide[2] | Ensures unambiguous chemical identification. |

| CAS Number | 76750-95-3[1] | 38304-91-5[4] | Unique identifier for chemical substance registration. |

| Molecular Formula | C₉H₁₄N₄O[1] | C₉H₁₅N₅O[4] | Defines the elemental composition of the molecule. |

| Molecular Weight | 194.23 g/mol [1] | 209.25 g/mol [3][4] | Impacts diffusion rates and molar concentration calculations. |

| Appearance | Not Experimentally Determined | White to off-white, odorless, crystalline powder[3][4] | Important for formulation and quality control. |

| Melting Point | Not Experimentally Determined | 248 °C, with decomposition at 259-261 °C[4][5] | Indicator of purity and solid-state stability. |

| logP (Octanol/Water) | -0.3 (XLogP3, computed)[1] | 1.24 (experimental)[5] | Measures lipophilicity, affecting membrane permeability and solubility. |

| pKa | Not Experimentally Determined | 4.61 (experimental)[4][5] | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |

| Aqueous Solubility | Not Experimentally Determined | 2.2 mg/mL[4][5] | Crucial for dissolution, absorption, and formulation of oral and parenteral dosage forms. |

Expert Interpretation: The computed XLogP of -0.3 for the target compound suggests it is more hydrophilic than Minoxidil (experimental logP of 1.24).[1][5] This is a logical deduction, as the N-oxide in Minoxidil can reduce the basicity of the pyrimidine nitrogens and the additional amino group contributes to its overall properties in a complex manner. A lower logP often correlates with higher aqueous solubility. The pyrimidinone oxygen and the amino group in the target compound are strong hydrogen bond acceptors and donors, which would favor interaction with water. The pKa of Minoxidil at 4.61 is attributed to the protonation of one of the ring nitrogens or amino groups; the target compound is also expected to have a basic pKa, though the exact value may differ due to the absence of the N-oxide and the second amino group.

Experimental Protocols for Physicochemical Characterization

To empower researchers to fill the existing data gaps, this section provides standardized, step-by-step protocols for determining the key physicochemical properties of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one.

Workflow for Comprehensive Physicochemical Profiling

The following diagram outlines a logical workflow for the characterization of a novel compound.

Sources

- 1. 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one | C9H14N4O | CID 135587490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Minoxidil [drugfuture.com]

- 3. Minoxidil 10%, Finasteride 0.1%, Biotin 0.2%, and Caffeine Citrate 0.05% Hydroalcoholic Solution [uspharmacist.com]

- 4. Minoxidil - Wikipedia [en.wikipedia.org]

- 5. Minoxidil - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, the aminopyrimidinone scaffold has garnered significant attention due to its versatile biological activities, particularly in oncology. This technical guide provides a comprehensive overview of 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one , a molecule of interest in contemporary drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential as a modulator of key cellular pathways, such as protein kinases, which are often dysregulated in diseases like cancer.

I. Chemical Identity and Structure

The precise chemical identification of a compound is fundamental to all subsequent research and development.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-amino-2-(piperidin-1-yl)-1H-pyrimidin-6-one .[1] However, it is also commonly referred to by its depositor-supplied synonym, 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one .[1] This nomenclature reflects the tautomeric nature of the pyrimidinone ring.

Chemical Structure and Formula

The two-dimensional structure of 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one is depicted below.

Caption: 2D structure of 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one.

The molecular formula is C₉H₁₄N₄O , and its molecular weight is approximately 194.23 g/mol .[1]

II. Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| XLogP3 | -0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

The negative XLogP3 value suggests that the compound is likely to be hydrophilic, a characteristic that can influence its solubility and membrane permeability.

III. Synthesis of 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one

The synthesis of substituted aminopyrimidines often proceeds through the nucleophilic substitution of a halogenated pyrimidine precursor. A plausible and efficient synthetic route for 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one is outlined below.

Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from a readily available precursor, 6-aminouracil.

Sources

spectroscopic data (NMR, IR, MS) of "6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one"

An In-depth Technical Guide to the Spectroscopic Characterization of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the compound 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established principles and data from closely related analogues to offer a robust characterization of the target molecule. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the spectral features.

Molecular Structure and Context

6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one is a substituted pyrimidine. The pyrimidine core is a fundamental heterocycle in numerous biologically active compounds.[1] The substituents—an amino group, a piperidinyl moiety, and a carbonyl group—each impart distinct spectroscopic signatures that are crucial for structural confirmation and purity assessment. The official IUPAC name for this compound is 4-amino-2-piperidin-1-yl-1H-pyrimidin-6-one, and it exists in tautomeric forms, with the 4(3H)-one form being a significant contributor.[2][3]

Section 1: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one, NMR provides a detailed map of the proton and carbon environments.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is critical for accurate interpretation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective at solubilizing polar, hydrogen-bond-donating compounds.[4]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[4]

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum in DMSO-d₆ will exhibit distinct signals corresponding to the piperidine, pyrimidine, and amino/amide protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~10.5 - 11.5 | Broad Singlet | 1H | Pyrimidine N-H | The N-H proton of the pyrimidinone ring is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding. |

| ~6.5 - 7.5 | Broad Singlet | 2H | Amino (-NH₂) | Amine protons often appear as a broad signal due to quadrupole broadening and exchange. In a related compound, 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, the amino protons appear as a broad singlet at 7.21 ppm.[4][6] |

| ~4.8 - 5.0 | Singlet | 1H | Pyrimidine C₅-H | This lone proton on the pyrimidine ring is in an electron-rich environment, but adjacent to a carbonyl group, placing its signal in this region. In a simpler analogue, 2-amino-6-methylpyrimidin-4-one, the C₅-H proton appears around 5.1 ppm. |

| ~3.4 - 3.6 | Triplet / Multiplet | 4H | Piperidine C₂', C₆'-H (adjacent to N) | These protons are alpha to the nitrogen atom of the piperidine ring, leading to a downfield shift. In the related carbonitrile structure, these protons are observed as a triplet at 3.76 ppm.[4][6] |

| ~1.5 - 1.7 | Multiplet | 6H | Piperidine C₃', C₄', C₅'-H | These remaining piperidine protons are in a more shielded, aliphatic environment and will appear as a complex multiplet further upfield.[4][6][7] |

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~165 - 170 | C₄ (C=O) | The carbonyl carbon of the pyrimidinone ring is highly deshielded and is expected in this characteristic downfield region.[8] |

| ~160 - 164 | C₂ & C₆ | These carbons are attached to nitrogen atoms within the heterocyclic ring. C₂ is bonded to the piperidinyl nitrogen, and C₆ is bonded to the amino group, placing them in a similar chemical shift range. In 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, the corresponding carbons appear at 168.5, 164.3, and 159.9 ppm.[4][6] |

| ~80 - 85 | C₅ | This carbon is adjacent to the carbonyl group and the amino-substituted carbon, placing it in a relatively upfield position for an sp² carbon in a heterocycle. |

| ~44 - 46 | C₂', C₆' (Piperidine) | These carbons are directly attached to the nitrogen of the piperidine ring. |

| ~25 - 27 | C₃', C₅' (Piperidine) | These are the β-carbons of the piperidine ring. A value of 26.8 ppm is reported for the analogue.[4][6] |

| ~23 - 25 | C₄' (Piperidine) | This is the γ-carbon of the piperidine ring, typically the most shielded. A value of 24.9 ppm is reported for the analogue.[4][6] |

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Experimental Protocol: IR Data Acquisition

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[5]

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by absorptions from the N-H, C=O, C=N, and C-N bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Amino (-NH₂) | Primary amines typically show two distinct stretching bands. In related amino pyrimidines, these bands are observed in the 3487-3300 cm⁻¹ range.[5] |

| 3200 - 3000 | N-H Stretch | Amide (N-H in ring) | The stretching vibration of the N-H group within the pyrimidinone ring will likely be broad due to hydrogen bonding. |

| 2950 - 2850 | C-H Stretch | Aliphatic (Piperidine) | These bands correspond to the C-H stretching vibrations of the CH₂ groups in the piperidine ring. |

| 1680 - 1650 | C=O Stretch | Amide (Pyrimidinone) | A strong absorption band characteristic of a cyclic amide (lactam) carbonyl group is expected here. Its position is influenced by conjugation and hydrogen bonding. |

| 1640 - 1580 | N-H Bend & C=N/C=C Stretches | Amino (-NH₂) & Pyrimidine Ring | The scissoring vibration of the NH₂ group often overlaps with the C=N and C=C stretching vibrations of the pyrimidine ring, resulting in a complex set of strong bands.[5][9] For a similar piperidinyl pyrimidine, a C=N stretch was noted at 1646 cm⁻¹.[4] |

| 1350 - 1200 | C-N Stretch | Aryl-Amine & Piperidine | The stretching vibrations for the C-N bonds connecting the piperidine and amino groups to the pyrimidine ring will appear in this region. A C-N stretch was observed at 1223 cm⁻¹ for a related structure.[4] |

Visualization: Key Functional Groups

Caption: Key functional groups and their expected spectroscopic signatures.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is essential for confirming its identity.

Experimental Protocol: MS Data Acquisition

Methodology:

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺.

-

Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

-

Mass Analyzer: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain accurate mass measurements, which can confirm the elemental composition.

-

Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate product ions.

Predicted Mass Spectrum and Fragmentation

The molecular formula of the compound is C₉H₁₄N₄O.

-

Molecular Weight: 194.24 g/mol

-

Monoisotopic Mass: 194.1168 Da

Predicted Key Ions:

-

[M+H]⁺: The most abundant ion in the full scan ESI-MS spectrum is expected to be the protonated molecule at m/z 195.1246 .

-

[M+Na]⁺: An adduct with sodium may also be observed at m/z 217.1065 .

Fragmentation Analysis (MS/MS of m/z 195): The fragmentation of pyrimidines is highly dependent on the substituents.[10] For 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one, fragmentation is likely initiated by cleavages related to the piperidine ring or losses from the pyrimidine core.

Visualization: Predicted Fragmentation Pathway

Caption: Plausible fragmentation pathways for the [M+H]⁺ ion.

Detailed Fragmentation Rationale:

-

Loss of Piperidine: A common fragmentation pathway for N-substituted piperidines involves cleavage of the C-N bond, leading to a fragment corresponding to the pyrimidinone core at m/z 111.04 .

-

retro-Diels-Alder of Piperidine: The piperidine ring itself can undergo fragmentation, such as a retro-Diels-Alder type cleavage, leading to the loss of ethylene (28 Da), resulting in a fragment at m/z 167.10 .

-

Losses from the Pyrimidine Ring: The pyrimidinone ring can undergo characteristic losses. The expulsion of carbon monoxide (CO, 28 Da) is a common pathway for pyrimidinones, which would also lead to a fragment at m/z 167.11 .[11] Another possibility is the loss of isocyanic acid (HNCO, 43 Da), yielding a fragment at m/z 152.11 .

Conclusion

This guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one. By leveraging data from closely related structures and fundamental spectroscopic principles, we have established a robust analytical framework for the characterization of this molecule. The protocols and interpretations herein serve as a valuable resource for researchers, ensuring both the confirmation of the molecule's identity and the assessment of its purity with a high degree of scientific confidence.

References

-

MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. PMC. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem. Available from: [Link]

-

ChemBK. (n.d.). 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide. Available from: [Link]

-

ResearchGate. (2020, March 12). 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one. PubChem. Available from: [Link]

-

Canadian Science Publishing. (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Available from: [Link]

-

Applied Science and Biotechnology Journal for Advanced Research. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

-

Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available from: [Link]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one | C9H14N4O | CID 135587490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. tsijournals.com [tsijournals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. article.sapub.org [article.sapub.org]

A Technical Guide to 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one: A Versatile Scaffold for Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one (CAS: 76750-95-3), a heterocyclic compound belonging to the esteemed 2-aminopyrimidin-4-one class. While direct biological data for this specific molecule is limited in public literature, its structural motifs are present in numerous biologically active agents, positioning it as a valuable scaffold for medicinal chemistry and drug development. This document details its chemical identity, proposes a robust, literature-derived synthetic pathway, outlines standard protocols for its characterization, and explores its potential applications as a core structure in the design of targeted therapeutics, particularly kinase inhibitors. The guide is intended for researchers and scientists in the field of drug discovery, offering both foundational data and field-proven insights into the strategic use of this promising chemical entity.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any compound for research and development is to establish its precise chemical identity and understand its physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Identifiers

A consistent and unambiguous identification is critical for regulatory compliance, literature searches, and procurement. The key identifiers for 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one are summarized below.[1]

| Identifier | Value |

| CAS Number | 76750-95-3 |

| IUPAC Name | 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one |

| Other Synonyms | 4-amino-2-piperidin-1-yl-1H-pyrimidin-6-one, 6-Amino-2-piperidino-4(3H)-pyrimidinone |

| Molecular Formula | C₉H₁₄N₄O |

| Canonical SMILES | C1CCN(CC1)C2=NC(=CC(=O)N2)N |

| InChI Key | JFCZKCABKZZONC-UHFFFAOYSA-N |

Computed Physicochemical Properties

The computed properties, derived from the molecule's structure, provide valuable predictions of its behavior, such as solubility, membrane permeability, and metabolic stability. These values, sourced from PubChem, are essential for designing formulation strategies and interpreting biological data.[1]

| Property | Value | Significance in Drug Discovery |

| Molecular Weight | 194.23 g/mol | Complies with Lipinski's Rule of Five (<500), favoring oral bioavailability. |

| XLogP3 | -0.3 | Indicates good hydrophilicity, suggesting potential for aqueous solubility but may require optimization for membrane permeability. |

| Hydrogen Bond Donors | 2 | The amino group and ring nitrogen provide key sites for target interaction. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and ring nitrogens can form critical hydrogen bonds with biological targets. |

| Topological Polar Surface Area | 70.7 Ų | Suggests good potential for oral absorption and cell permeability. |

Proposed Synthesis and Mechanistic Rationale

Retrosynthetic Analysis

The core pyrimidinone ring is logically formed from the reaction between a guanidine and a three-carbon electrophile. The piperidinyl group at the C2 position suggests the use of a piperidine-substituted guanidine as a key nucleophilic building block.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol: Cyclocondensation

This protocol describes a two-step process starting from commercially available materials. The choice of a strong base like sodium ethoxide is critical as it serves two purposes: to deprotonate the β-ketoester, forming a reactive enolate, and to facilitate the final ring-closing condensation by neutralizing the generated acid.

Step 1: Synthesis of 1-(Diaminomethylene)piperidinium Acetate (Piperidinylguanidine salt)

-

To a stirred solution of piperidine (1.0 eq) in isopropanol, add cyanamide (1.1 eq).

-

Heat the mixture to 60°C and add glacial acetic acid (1.1 eq) dropwise.

-

Maintain the reaction at 80°C for 4-6 hours, monitoring by TLC for the consumption of piperidine.

-

Cool the reaction to room temperature and then to 0-5°C to precipitate the product.

-

Filter the solid, wash with cold isopropanol, and dry under vacuum to yield the guanidine salt.

-

Scientific Rationale: The use of cyanamide is a standard method for guanylation of amines. The acetic acid acts as a catalyst and forms a stable, isolable salt of the strongly basic guanidine product, which simplifies handling and purification.

Step 2: Synthesis of 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one

-

Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

To this solution, add ethyl cyanoacetate (1.0 eq) dropwise at room temperature, followed by the piperidinylguanidine salt from Step 1 (1.0 eq).

-

Heat the resulting mixture to reflux (approx. 78°C) for 8-12 hours. Monitor reaction completion via TLC or LC-MS.

-

After completion, cool the mixture to room temperature and neutralize carefully with glacial acetic acid until pH ~7.

-

The product will precipitate from the solution. Cool the slurry to 0-5°C for 1 hour to maximize precipitation.

-

Filter the crude product, wash sequentially with cold water and cold ethanol.

-

Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

-

Scientific Rationale: This is a classic pyrimidine synthesis. The base-catalyzed condensation between the nucleophilic guanidine and the electrophilic ester and nitrile functionalities of ethyl cyanoacetate proceeds via a well-defined mechanism, ensuring high regioselectivity and yield. Neutralization precipitates the product as it is typically a solid with limited solubility in the ethanolic solution at neutral pH.

Caption: Proposed two-step synthesis workflow.

Analytical Characterization Protocols

Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the final compound. The following are standard, self-validating protocols for a molecule of this class.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and for reaction monitoring.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Expected Result: A pure sample should yield a single major peak. Purity is calculated by the area percentage of the main peak.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight.

-

Method: Electrospray Ionization (ESI) in positive mode.

-

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 195.12. The isotopic pattern should match the calculated pattern for C₉H₁₅N₄O⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the local environment of each proton and carbon atom.

-

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

-

¹H NMR (400 MHz):

-

Piperidine Protons: Expect complex multiplets between ~1.5-1.7 ppm (6H) and ~3.4-3.6 ppm (4H). The protons alpha to the nitrogen will be further downfield.

-

Vinyl Proton: A sharp singlet around ~5.0-5.5 ppm (1H) for the C5-H on the pyrimidine ring.

-

Amino Protons: A broad singlet around ~6.5-7.0 ppm (2H) for the -NH₂ group, which will be exchangeable with D₂O.

-

NH Proton: A broad singlet for the ring N3-H, potentially around ~10.0-11.0 ppm.

-

-

¹³C NMR (100 MHz):

-

Piperidine Carbons: Peaks expected in the aliphatic region ~24-26 ppm and ~45-50 ppm.

-

Pyrimidine Carbons: Peaks for C5 (~80-90 ppm), C6 (~155-160 ppm), C2 (~160-165 ppm), and the carbonyl C4 (~170-175 ppm).

-

Potential Applications in Medicinal Chemistry

The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with a wide range of biological targets, primarily by mimicking the purine core of ATP.[2][3] Its derivatives have found success as anticancer, anti-inflammatory, and antimicrobial agents.[3]

The Kinase Inhibitor Hypothesis

Many successful kinase inhibitors, such as Imatinib and Palbociclib, feature a 2-aminopyrimidine core.[2] This scaffold is adept at forming critical hydrogen bonds within the ATP-binding pocket of kinases. The N1 and the exocyclic amino group of the pyrimidine ring often act as a "hinge-binding" motif, forming two key hydrogen bonds with the backbone of the kinase hinge region.

The subject molecule, 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one, possesses all the necessary features to act as a potential kinase inhibitor:

-

Hinge-Binding Motif: The 6-amino group and the adjacent ring nitrogen (N1) can form the canonical hydrogen bonds.

-

Solvent-Front Interactions: The piperidine ring is a moderately bulky, lipophilic group that can extend into the solvent-exposed region of the ATP pocket, where it can be modified to enhance potency and selectivity.

-

Gatekeeper Interactions: The pyrimidinone oxygen provides an additional hydrogen bond acceptor site that can be exploited for further interactions.

Caption: Hypothesized binding mode in a kinase active site.

Conclusion and Future Directions

6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one is a well-defined chemical entity with significant, albeit underexplored, potential in drug discovery. Its straightforward and scalable proposed synthesis makes it an attractive starting point for library generation. While specific biological activity has yet to be reported, its structural similarity to a multitude of proven kinase inhibitors provides a strong rationale for its investigation in this area.

Future research should focus on:

-

Synthesis and Characterization: Executing the proposed synthesis and rigorously characterizing the compound to establish a baseline for future studies.

-

Biological Screening: Screening the compound against a broad panel of kinases to identify potential targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the piperidine ring and the 6-amino position to probe for improvements in potency and selectivity.

This molecule represents not just a single compound, but a gateway to a chemical space rich with therapeutic potential.

References

-

Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews. Retrieved January 19, 2026, from [Link]

Sources

- 1. 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one | C9H14N4O | CID 135587490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

solubility of "6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one" in different solvents

<_ A Technical Guide to the Solubility Profiling of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. Among these, aqueous and solvent solubility stand out as critical determinants of a drug candidate's ultimate bioavailability and formulability. This guide provides an in-depth technical framework for characterizing the solubility of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one , a heterocyclic compound with potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors.[1] We will delve into the theoretical underpinnings of solubility, present a strategic approach to solvent selection, and provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility profile for this, or structurally similar, novel chemical entities.

Introduction: The Central Role of Solubility

The compound 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one belongs to the aminopyrimidine class of heterocyclic compounds.[2] This structural motif is a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological targets.[3][4] The journey of a promising compound from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physical properties. Poor aqueous solubility, for instance, is a leading cause of low oral bioavailability, which can compromise the efficacy and therapeutic potential of a drug candidate.[5]

Therefore, a comprehensive solubility assessment is not merely a data collection exercise; it is a critical step in risk mitigation and strategic development. Early and accurate solubility data can inform decisions on lead optimization, salt form selection, and the design of appropriate formulations.[6] This guide will provide the necessary tools to generate such crucial data for 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one.

Theoretical Framework: Predicting and Understanding Solubility

Before embarking on experimental work, it is instructive to analyze the structure of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one to anticipate its solubility behavior. Several key molecular descriptors, available from public databases like PubChem, offer valuable insights.[2]

Table 1: Key Physicochemical Properties of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

| Property | Value | Implication for Solubility |

| Molecular Weight | 194.23 g/mol | Within the range for good oral bioavailability. |

| XLogP3 | -0.3 | Indicates a hydrophilic character, suggesting good aqueous solubility.[2] |

| Hydrogen Bond Donors | 2 | The amino group and the pyrimidinone nitrogen can donate hydrogen bonds, enhancing interaction with protic solvents.[2] |

| Hydrogen Bond Acceptors | 3 | The pyrimidinone oxygen and ring nitrogens can accept hydrogen bonds, further promoting solubility in polar solvents.[2] |

| Rotatable Bonds | 1 | Limited flexibility may favor crystallization, potentially reducing solubility.[2] |

The principle of "like dissolves like" is a foundational concept in solubility.[7] The presence of multiple hydrogen bond donors and acceptors, along with a negative XLogP3 value, suggests that 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one will exhibit favorable solubility in polar solvents, particularly water. The pyrimidine and piperidine rings also introduce some non-polar character, which may allow for solubility in certain organic solvents.

A Strategic Approach to Solvent and Media Selection

A comprehensive solubility profile requires testing in a variety of solvents that are relevant to different stages of the drug development process.

Aqueous Media for Biopharmaceutical Relevance

For the purpose of biopharmaceutical classification (BCS), solubility should be determined across the physiological pH range of the gastrointestinal tract.[8][9] The World Health Organization (WHO) and the International Council for Harmonisation (ICH) recommend testing at a minimum of three pH levels.[10][11]

-

pH 1.2 (Simulated Gastric Fluid, without enzymes): Represents the acidic environment of the stomach.

-

pH 4.5 (Acetate Buffer): Simulates the conditions in the upper small intestine.

-

pH 6.8 (Phosphate Buffer): Represents the environment of the lower small intestine.

The basic nitrogen atoms in the piperidine and pyrimidine rings are likely to be protonated at low pH, forming a more soluble cationic species. Conversely, the pyrimidinone moiety may be deprotonated at higher pH, also potentially increasing solubility. Therefore, a full pH-solubility profile is essential.

Organic Solvents for Formulation and Synthesis

A range of organic solvents should also be screened to inform on potential formulation strategies and to understand the compound's behavior in synthetic and analytical procedures.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are often good solvents for polar molecules.[12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are strong solvents for a wide range of compounds and are commonly used in early-stage in vitro assays.[13]

-

Non-Polar Solvents (e.g., Toluene, Hexane): Solubility in these solvents is expected to be low, but the data can be informative for understanding the compound's overall polarity.[12]

Caption: Shake-Flask Thermodynamic Solubility Workflow.

Protocol 2: Kinetic Solubility via High-Throughput Screening (HTS)

This method is suitable for rapidly screening a large number of compounds or conditions.

Materials:

-

10 mM stock solution of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one in DMSO.

-

Aqueous buffers.

-

96-well plates.

-

Plate reader with nephelometry or UV-Vis capabilities.

Procedure:

-

In a 96-well plate, add the aqueous buffer.

-

Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (typically ensuring the final DMSO concentration is <1%).

-

Mix the plate and incubate for a set period (e.g., 2 hours) at room temperature. [14]

-

Measure the turbidity of the solution using a nephelometer or the absorbance using a UV-Vis plate reader. The point at which precipitation is observed is the kinetic solubility.

Data Analysis and Interpretation

For the shake-flask method, the concentration of the dissolved compound is determined from a calibration curve generated using standards of known concentration. The solubility is then reported in units such as µg/mL or mM.

Table 2: Hypothetical Thermodynamic Solubility Data

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| pH 1.2 Buffer | 25 | >2000 | >10.3 |

| pH 4.5 Buffer | 25 | 1500 | 7.72 |

| pH 6.8 Buffer | 25 | 1200 | 6.18 |

| Water | 25 | 1350 | 6.95 |

| Methanol | 25 | >5000 | >25.7 |

| Ethanol | 25 | 3500 | 18.0 |

| DMSO | 25 | >10000 | >51.5 |

| Acetonitrile | 25 | 800 | 4.12 |

| Toluene | 25 | <10 | <0.05 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Based on this hypothetical data, 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one would be classified as a highly soluble compound according to the Biopharmaceutics Classification System (BCS), as its lowest solubility in the pH 1.2-6.8 range would likely allow the highest therapeutic dose to be dissolved in less than 250 mL of aqueous media. [8][9]

Conclusion

A systematic and rigorous evaluation of solubility is a cornerstone of successful drug development. For 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one, its chemical structure suggests favorable solubility in aqueous and polar organic solvents. By employing the detailed protocols outlined in this guide, researchers can generate high-quality, reliable solubility data. This information is invaluable for guiding further preclinical development, including formulation design, and for building a comprehensive understanding of the compound's biopharmaceutical properties. The application of both high-throughput kinetic assays and gold-standard thermodynamic methods provides a complete picture, enabling informed, data-driven decisions in the complex process of bringing a new therapeutic agent to fruition.

References

-

Avdeef, A. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(3), 6-13. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-1H-pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

ACS Publications. (2025, January 24). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

International Council for Harmonisation. (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method Summary. Retrieved from [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (n.d.). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. Retrieved from [Link]

-

Chemical Register. (n.d.). 6-Amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of drug solubility from structure. Retrieved from [Link]

-

SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

-

Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

MDPI. (2021, March 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers: Toward harmonization in Latin American countries. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one | C9H14N4O | CID 135587490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. who.int [who.int]

- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries [mdpi.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. enamine.net [enamine.net]

Investigating the Potential Mechanism of Action of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one: A Technical Guide for Preclinical Research

Abstract: The pyrimidinone scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. The specific compound, 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one, combines this versatile core with functional groups that suggest multiple potential mechanisms of action. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and elucidate the primary biological targets and signaling pathways of this compound. We will explore structurally-derived hypotheses, outline a phased experimental strategy for target deconvolution, and provide detailed protocols for key validation assays. The objective is to offer a scientifically rigorous and practical roadmap, moving from broad, unbiased screening to specific, hypothesis-driven validation to uncover the therapeutic potential of this promising molecule.

Structural Analysis and Mechanistic Overview

The compound 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one (PubChem CID: 135587490) is an aromatic heterocyclic molecule featuring a pyrimidinone core.[1] An in-depth analysis of its structure reveals key pharmacophoric features that form the basis of our mechanistic hypotheses:

-

Pyrimidinone Core: This bicyclic system is structurally analogous to the purine base adenine, a critical component of adenosine triphosphate (ATP). This mimicry allows many pyrimidine-containing drugs to function as competitive inhibitors at the ATP-binding sites of enzymes, particularly protein kinases.[2]

-

6-Amino Group: The primary amine at the C6 position can act as a crucial hydrogen bond donor, forming a key interaction with the "hinge" region of many kinase active sites.[2]

-

2-Piperidinyl Group: The piperidine ring attached at the C2 position introduces a lipophilic and basic moiety. This group can engage in hydrophobic interactions within a binding pocket and potentially form salt bridges. Such features are common in ligands targeting G-protein coupled receptors (GPCRs) and ion channels.[3][4]

Based on these structural features and the extensive pharmacology of related compounds, we can formulate several primary hypotheses for the mechanism of action of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one.

Primary Hypothesized Mechanisms of Action

Hypothesis 1: Protein Kinase Inhibition

The most prominent hypothesis is that the compound functions as a protein kinase inhibitor. The 2-aminopyrimidine scaffold is present in numerous FDA-approved kinase inhibitors, including imatinib and dasatinib.[2] The pyrimidine core acts as an ATP-competitive scaffold, while substituents dictate potency and selectivity. Research on analogous pyrimidinone derivatives has demonstrated inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4), Polo-like kinase 1 (PLK1), Bromodomain-containing protein 4 (BRD4), and p21-Activated Kinase 1 (PAK1).[5][6][7][8]

Potential Signaling Pathways:

-

Proliferation and Survival Pathways: Inhibition of receptor tyrosine kinases (e.g., EGFR, FGFR) or downstream kinases (e.g., PI3K, Akt, MEK, ERK) could explain potential anti-cancer effects.

-

Cell Cycle Control Pathways: Targeting kinases like PLK1 or Cyclin-Dependent Kinases (CDKs) could induce cell cycle arrest.[2][6][8]

Hypothesis 2: Ion Channel Modulation

A compelling alternative mechanism is the modulation of ion channels. The structurally related compound Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) is a well-known ATP-sensitive potassium channel (K-ATP) opener used to treat hypertension and androgenetic alopecia.[9][10] The shared 6-amino-piperidinyl-pyrimidine core suggests that our compound of interest could possess similar vasodilatory or cellular hyperpolarizing properties by modulating K-ATP or other ion channels.

Potential Signaling Pathways:

-

Vascular Smooth Muscle Relaxation: Opening of K-ATP channels in vascular smooth muscle cells leads to hyperpolarization, closure of voltage-gated calcium channels, and subsequent vasodilation.[9]

-

Cellular Protection: In neurons or cardiac cells, opening K-ATP channels can be protective against ischemic damage.

Hypothesis 3: G-Protein Coupled Receptor (GPCR) Antagonism/Agonism

The 2-aminopyrimidine scaffold has also been identified in ligands targeting GPCRs. Structure-activity relationship studies have shown that derivatives can act as potent ligands for the histamine H4 receptor[3] and as antagonists for adenosine A1/A2A receptors.[11] The piperidine moiety is a common feature in many GPCR ligands, where it often occupies a hydrophobic pocket and its basic nitrogen interacts with acidic residues like aspartate.[4]

Potential Signaling Pathways:

-

Inflammatory and Immune Response: Modulation of histamine or adenosine receptors could impact inflammatory signaling cascades.[3][11]

-

Neurological Function: Many GPCRs are central to neurotransmission, and activity at these targets could suggest applications in neurological disorders.

A Phased Experimental Approach for Target Deconvolution

To systematically test these hypotheses and uncover the compound's true mechanism, we propose a three-phased experimental approach. This strategy begins with broad, unbiased screening to identify the general target class, followed by focused validation and finally, confirmation of target engagement in a cellular context.

Phase 1: Unbiased Phenotypic and Target Class Screening

The initial goal is to determine the compound's primary biological effect without preconceived bias.

Workflow: Phase 1 Screening

Caption: Phase 1 workflow for initial, unbiased screening.

Protocol 1: Cell Proliferation Assay

-

Objective: To determine the compound's cytotoxic or cytostatic effect on a diverse panel of human cancer cell lines.

-

Methodology:

-

Select a broad panel of cell lines (e.g., the NCI-60 panel, representing leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers).

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Prepare a 10-point serial dilution of the test compound, typically from 100 µM down to 1 nM.

-

Treat cells with the compound dilutions for 48-72 hours.

-

Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay, which measures total protein content.

-

Calculate the concentration that causes 50% growth inhibition (GI50) for each cell line.

-

-

Causality: A low GI50 value in multiple cell lines suggests a potent anti-proliferative mechanism, such as kinase inhibition or DHFR inhibition, consistent with the activities of many pyrimidine derivatives.[6][12][13] A selective effect on certain lineages may provide early clues about the target pathway.

Protocol 2: Broad Target Class Binding Assay

-

Objective: To screen the compound against a large, diverse panel of known biological targets in vitro to identify the most likely target class(es).

-

Methodology:

-

Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that offers binding assays for hundreds of targets.

-

Provide the compound for screening at a fixed concentration (typically 1 µM or 10 µM).

-

The service performs competitive radioligand binding assays for a panel including >50 kinases, >100 GPCRs, >30 ion channels, and various other enzymes and transporters.

-

Results are reported as percent inhibition of radioligand binding. A cutoff of >50% inhibition is typically used to identify a significant "hit."

-

-

Causality: This unbiased approach provides the strongest initial evidence for a specific target class. A strong hit on multiple kinases would heavily support Hypothesis 1, while a hit on the hERG channel or specific serotonin receptors would favor Hypothesis 2 or 3, respectively. This step is crucial for efficiently allocating resources in Phase 2.

Phase 2: Hypothesis-Driven Target Identification and Validation

Based on the results from Phase 1, the investigation now focuses on identifying the specific molecular target(s) within the implicated class.

Workflow: Phase 2 Target Validation

Caption: Phase 2 workflows for specific target validation.

Protocol 3A: Kinome-wide Profiling (if Kinase Hit)

-

Objective: To identify the specific kinase(s) that the compound binds to with high affinity from a panel of over 400 kinases.

-

Methodology:

-

Utilize a competitive binding assay platform like DiscoverX's KINOMEscan™.

-

The compound is tested at a single concentration (e.g., 1 µM) against a library of human kinases.

-

The technology relies on a proprietary active site-directed competition binding assay. An immobilized ligand binds to the kinase active site, and the compound competes for this binding.

-

Results are reported as "% Control," where a lower percentage indicates stronger binding.

-

For high-affinity hits, a follow-up Kd determination is performed using a multi-dose titration to precisely quantify binding affinity.

-

-

Causality: This assay provides a quantitative measure (Kd) of the physical interaction between the compound and its kinase targets. Identifying a small number of high-affinity targets is a critical step in building a compelling mechanism-of-action story.

Phase 3: Cellular Target Engagement and Pathway Analysis

The final phase confirms that the compound engages its intended target in a physiological environment and produces the expected downstream effects.

Workflow: Phase 3 Cellular Confirmation

Caption: Phase 3 workflow for cellular target validation.

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

-

Objective: To directly measure the physical engagement of the compound with its target protein in intact cells or cell lysates.

-

Methodology:

-

Treat intact cells (or cell lysate) with the compound or a vehicle control.

-

Heat the samples across a range of temperatures (e.g., 40°C to 70°C).

-

Upon heating, proteins denature and aggregate. Ligand-bound proteins are stabilized and denature at a higher temperature.

-

Cool the samples and centrifuge to pellet the aggregated proteins.

-

Analyze the supernatant (containing soluble protein) by Western blot or mass spectrometry to quantify the amount of the target protein remaining in solution at each temperature.

-

A "thermal shift" (an increase in the melting temperature, Tm) in the compound-treated sample compared to the vehicle control confirms direct target engagement.

-

-

Causality: CETSA provides unequivocal evidence that the compound enters the cell and binds to its intended target. It is the gold standard for confirming target engagement in a physiological context.

Protocol 5: Western Blot Analysis of Downstream Signaling

-

Objective: To verify that target engagement by the compound leads to the expected functional modulation of the downstream signaling pathway.

-

Methodology (Example for a PI3K/Akt pathway kinase):

-

Select a cell line known to have active signaling through the target pathway.

-

Starve the cells (e.g., in serum-free media) to reduce basal signaling, then stimulate with a growth factor (e.g., EGF, IGF-1) to activate the pathway.

-

Pre-treat cells with various concentrations of the test compound for 1-2 hours before stimulation.

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated (active) form of the target's substrate (e.g., anti-phospho-Akt Ser473) and the total protein (e.g., anti-total-Akt).

-

Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the bands.

-

Quantify band intensity to determine if the compound reduces the level of the phosphorylated substrate in a dose-dependent manner.

-

-

Causality: This experiment directly links the binding of the compound to its target with a functional cellular outcome. Observing a dose-dependent decrease in the phosphorylation of a known substrate confirms the compound's inhibitory mechanism of action.

Data Presentation and Interpretation

Quantitative data gathered from these experiments should be summarized for clear interpretation and comparison.

Table 1: Example Data Summary for a Kinase Inhibitor Candidate

| Assay Type | Metric | Target/Cell Line | Result | Interpretation |

| Cell Proliferation | GI50 | HT-29 (Colon) | 50 nM | Potent anti-proliferative activity. |

| Cell Proliferation | GI50 | A549 (Lung) | 85 nM | Potent anti-proliferative activity. |

| Kinome Profiling | Kd | Kinase X | 15 nM | High-affinity binding to Kinase X. |

| Kinome Profiling | Kd | Kinase Y | 250 nM | Moderate off-target binding. |

| CETSA | ΔTm | Kinase X | +4.2 °C | Strong target engagement in cells. |

| Western Blot | IC50 | p-Substrate Z | 60 nM | Functional inhibition of pathway in cells. |

Confirmed Pathway Visualization

If the data confirms that 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one is an inhibitor of "Kinase X" in the PI3K/Akt pathway, the mechanism can be visualized as follows:

Caption: Hypothesized signaling pathway inhibited by the compound.

Conclusion

The compound 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one possesses significant therapeutic potential, suggested by its privileged chemical scaffold. Its mechanism of action, however, requires systematic and rigorous investigation. The multi-phased approach detailed in this guide—progressing from broad, unbiased screening to specific biochemical and cellular validation—provides a robust framework for identifying its primary molecular target and mechanism of action. By combining phenotypic assays, comprehensive target profiling, and direct measures of cellular engagement, researchers can effectively deconvolve the complex biology of this compound, paving the way for its potential development as a novel therapeutic agent.

References

-

SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available from: [Link].

-